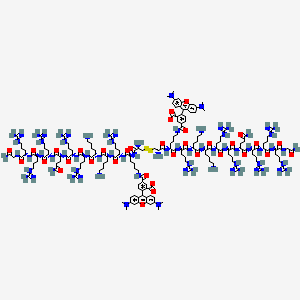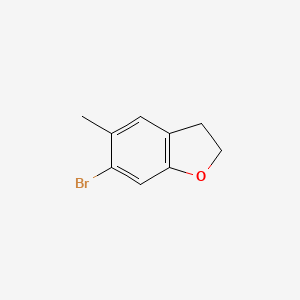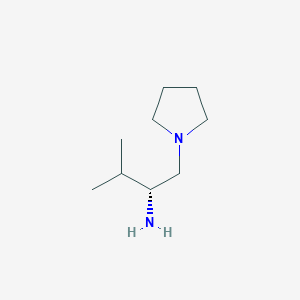
(E)-3-methoxyacryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methoxyacryloyl chloride is an organic compound characterized by its molecular structure, which includes a methoxy group attached to an acryloyl chloride moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-3-Methoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of methoxyacrylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors, where methoxyacrylic acid is reacted with thionyl chloride in a controlled environment. This method ensures high purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Methoxyacryloyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyacrylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of methoxyethylamine.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution reactions typically require nucleophiles like amines or alcohols, and may be carried out in solvents such as dichloromethane (DCM).
Major Products Formed:
Oxidation: Methoxyacrylic acid derivatives
Reduction: Methoxyethylamine
Substitution: Various amides, esters, and ethers
Aplicaciones Científicas De Investigación
(E)-3-Methoxyacryloyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis, it is used to create complex molecules and intermediates.
Biology: It is employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which (E)-3-Methoxyacryloyl chloride exerts its effects involves its reactivity with various functional groups. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
Acryloyl chloride
Methacryloyl chloride
Vinyl chloride
Benzoyl chloride
Propiedades
Fórmula molecular |
C4H5ClO2 |
|---|---|
Peso molecular |
120.53 g/mol |
Nombre IUPAC |
(E)-3-methoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C4H5ClO2/c1-7-3-2-4(5)6/h2-3H,1H3/b3-2+ |
Clave InChI |
BONJIDVJFLTCSE-NSCUHMNNSA-N |
SMILES isomérico |
CO/C=C/C(=O)Cl |
SMILES canónico |
COC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)




![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)







